molecular formula C8H5Cl3FNO B13423056 2'-Fluoro-2,4',5'-trichloroacetanilide CAS No. 23554-66-7

2'-Fluoro-2,4',5'-trichloroacetanilide

Cat. No.: B13423056
CAS No.: 23554-66-7
M. Wt: 256.5 g/mol
InChI Key: KCRLIDURMKQYFB-UHFFFAOYSA-N
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Description

  • Multiple Linear Regression (MLR)
  • Partial Least Squares (PLS)
  • Support Vector Machines (SVM)
  • Artificial Neural Networks (ANN)
  • The goal is to generate a statistically significant equation that can predict the activity of new compounds based on their calculated descriptors. For example, a hypothetical QSAR model might take the form:

    log(Activity) = c0 + c1(logP) + c2(Dipole Moment) + c3*(LUMO)

    where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

    Interactive Data Table: Hypothetical Descriptors for a QSAR Study of Halogenated Acetanilides

    CompoundlogPDipole Moment (Debye)LUMO (eV)Observed Activity (logIC50)
    Acetanilide1.163.73-0.25-4.5
    2'-Chloroacetanilide1.853.95-0.35-5.2
    4'-Chloroacetanilide1.854.21-0.38-5.5
    2',4'-Dichloroacetanilide2.544.10-0.45-6.1
    2'-Fluoro-2,4',5'-trichloroacetanilide3.504.50-0.60(To be predicted)

    Note: The data in this table is hypothetical and for illustrative purposes only.

    Application of Machine Learning and Artificial Intelligence in SAR Model Development

    In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly powerful tools in QSAR model development, particularly for large and complex datasets. cas.orgfnasjournals.comosti.govmdpi.comresearchgate.netdeakin.edu.auresearchgate.net These approaches can often capture non-linear relationships between structure and activity that may be missed by traditional linear methods.

    Commonly used ML algorithms in SAR include:

    Random Forests (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

    Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a sequential manner, where each new model corrects the errors of the previous one.

    Deep Neural Networks (DNN): A class of artificial neural networks with multiple layers between the input and output layers, capable of learning highly complex patterns in data.

    For a compound like this compound, an ML-based SAR model could be trained on a large database of halogenated organic compounds with known toxicological or biological activity data. researchgate.net The model could then predict the potential effects of this specific compound based on its structural similarity to other compounds in the training set. The advantage of AI is its ability to learn from vast and diverse chemical spaces, potentially identifying novel structure-activity relationships. cas.org

    Statistical Validation and Robustness Assessment of QSAR Models

    A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is an essential part of the model development process. nih.govoup.comnih.govbasicmedicalkey.com Validation is typically performed using both internal and external methods.

    Internal Validation: This assesses the stability and robustness of the model using the training set data. Common techniques include:

    Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (Q²) is a measure of the internal predictive ability of the model.

    y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients, indicating that the original correlation was not due to chance.

    External Validation: This evaluates the ability of the model to predict the activity of compounds that were not used in its development. The model is used to predict the activity of the compounds in the test set, and the predicted values are compared to the experimental values. The predictive correlation coefficient (R²pred) is a key metric for external validation.

    Applicability Domain (AD): An important aspect of model validation is defining its applicability domain. The AD is the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.

    Interactive Data Table: Key Statistical Parameters for QSAR Model Validation

    ParameterSymbolTypical Range for a Good ModelDescription
    Coefficient of Determination> 0.6A measure of the goodness-of-fit of the model to the training set data.
    Cross-validated Correlation Coefficient> 0.5A measure of the internal predictive ability of the model.
    Predictive Correlation CoefficientR²pred> 0.6A measure of the model's ability to predict the activity of an external test set.
    Root Mean Square ErrorRMSEAs low as possibleRepresents the standard deviation of the residuals (prediction errors).

    By adhering to these rigorous development and validation procedures, it is possible to construct predictive QSAR and ML-based SAR models for compounds like this compound that can provide valuable insights into their potential biological effects, even in the absence of extensive experimental data.

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    23554-66-7

    Molecular Formula

    C8H5Cl3FNO

    Molecular Weight

    256.5 g/mol

    IUPAC Name

    2-chloro-N-(4,5-dichloro-2-fluorophenyl)acetamide

    InChI

    InChI=1S/C8H5Cl3FNO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)

    InChI Key

    KCRLIDURMKQYFB-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(C(=CC(=C1Cl)Cl)F)NC(=O)CCl

    Origin of Product

    United States

    Advanced Analytical and Spectroscopic Characterization Techniques in Research

    High-Resolution Spectroscopic Methodologies for Structure Elucidation

    Spectroscopic techniques are indispensable for probing the molecular structure of 2'-Fluoro-2,4',5'-trichloroacetanilide at the atomic level. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the arrangement of functional groups.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. By observing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment of each atom, allowing for precise structural assignments.

    ¹H NMR: Proton NMR would be used to identify the number and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum would show distinct signals for the two protons on the phenyl ring, with their chemical shifts and coupling patterns providing definitive evidence of their positions relative to the fluorine and chlorine substituents. Another characteristic signal would correspond to the protons of the chloromethyl group (-COCH₂Cl).

    ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It provides a highly sensitive and direct probe of the fluorine atom's local environment. The chemical shift of the single fluorine atom at the 2'-position would be characteristic, and its coupling to adjacent protons (¹H-¹⁹F coupling) would further corroborate the substitution pattern on the aromatic ring.

    Interactive Data Table: Predicted NMR Data for this compound

    Atom Technique Predicted Chemical Shift (ppm) Key Couplings
    Phenyl-H ¹H NMR 7.5 - 8.5 H-H, H-F coupling
    CH₂Cl ¹H NMR ~4.0 - 4.5
    C=O ¹³C NMR ~165 - 170
    Phenyl-C ¹³C NMR ~110 - 150 C-F, C-Cl coupling
    CH₂Cl ¹³C NMR ~40 - 45
    Phenyl-F ¹⁹F NMR -110 to -140 F-H coupling

    Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for definitive assignment.

    High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which serves as a definitive confirmation of its elemental composition (C₈H₅Cl₃FNO). The high accuracy of HRMS allows differentiation between compounds with the same nominal mass but different chemical formulas.

    Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of specific groups, such as the chloromethyl group or cleavage of the amide bond, helping to piece together the molecular structure. The isotopic pattern created by the three chlorine atoms would be a particularly distinctive feature in the mass spectrum, providing a clear signature for the presence of three chlorine atoms in the molecule.

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the chemical bonds within a molecule. These spectra provide a "fingerprint" that is unique to the compound and are instrumental in identifying its key functional groups.

    For this compound, the IR and Raman spectra would prominently feature:

    N-H stretching: A characteristic band in the region of 3200-3400 cm⁻¹, indicative of the amide N-H bond.

    C=O stretching (Amide I band): A strong absorption typically found around 1660-1690 cm⁻¹, confirming the presence of the carbonyl group.

    C-N stretching and N-H bending (Amide II band): A band in the 1500-1550 cm⁻¹ region.

    C-Cl stretching: Vibrations corresponding to the carbon-chlorine bonds, typically observed in the fingerprint region (below 800 cm⁻¹).

    C-F stretching: A strong absorption band, usually in the 1000-1400 cm⁻¹ range.

    Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

    UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The spectrum of this compound would be characterized by absorption bands originating from the electronic transitions within the substituted aromatic ring and the amide chromophore. This technique is particularly useful for quantitative analysis, as the amount of light absorbed is directly proportional to the compound's concentration in a solution, a relationship described by the Beer-Lambert law.

    Chromatographic and Separation Techniques for Purity and Reaction Monitoring

    Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, thereby ensuring the purity of the final compound. These techniques are also vital for monitoring the progress of a chemical reaction in real-time.

    High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for quantifying its amount in a mixture. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound.

    The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for precise quantification and purity assessment, often expressed as a percentage of the total peak area.

    Interactive Data Table: Typical HPLC Parameters for Analysis

    Parameter Value/Type Purpose
    Column C18 (Reverse-Phase) Separation based on polarity
    Mobile Phase Acetonitrile/Water Gradient Elution of the compound
    Detector UV-Vis (e.g., at 254 nm) Detection and quantification
    Flow Rate 1.0 mL/min Controls retention time and resolution

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. For a compound like this compound, which possesses moderate volatility, GC-MS analysis is a suitable method for assessing purity and identifying trace-level impurities.

    The analysis begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The separation of different compounds is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas).

    Following separation in the GC column, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a molecular ion (M⁺) and a series of characteristic fragment ions. These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of each fragment ion. The fragmentation pattern for this compound would be expected to show cleavage at the amide bond and losses of chlorine, fluorine, and other functional groups. The presence of three chlorine atoms would produce a distinctive isotopic pattern for chlorine-containing fragments, which is a powerful diagnostic tool in mass spectrometry.

    In some cases, derivatization may be employed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. mdpi.com For acetanilides, this could involve reactions such as silylation of the N-H group, though the parent compound is often sufficiently volatile for direct analysis.

    Table 1: Hypothetical GC-MS Fragmentation Data for this compound

    m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Representation Relative Abundance (%)
    255/257/259[M]⁺ (Molecular Ion)[C₈H₅Cl₃FNO]⁺45
    178/180/182[C₆H₂Cl₃FN]⁺Fragment from cleavage of C-N bond100
    143/145[C₆H₂Cl₂F]⁺Loss of a chlorine atom from the dichloro-fluorophenyl fragment30
    77[CH₂ClCO]⁺Chloroacetyl fragment60

    Note: The table is illustrative and represents expected fragmentation patterns. Actual abundances may vary based on instrumental conditions.

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about molecular conformation, configuration, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the solid-state material.

    Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

    Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. rigaku.com The technique requires a high-quality, single crystal of the compound, which is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. rigaku.com

    Analysis of this diffraction pattern allows for the calculation of the electron density map of the repeating unit within the crystal (the unit cell). From this map, the positions of individual atoms can be determined with very high precision, revealing detailed structural information such as:

    Bond Lengths: The precise distances between bonded atoms.

    Bond Angles: The angles formed between adjacent chemical bonds.

    Torsional Angles: The dihedral angles that define the molecule's conformation.

    For this compound, SCXRD would reveal the planarity of the phenyl ring and the amide group, the orientation of the chloroacetyl side chain relative to the aromatic ring, and the precise geometry of the entire molecule. This information is critical for understanding steric and electronic effects within the molecule. While this specific molecule is achiral, for chiral compounds, SCXRD can be used to determine the absolute configuration.

    Structural data from closely related compounds, such as N-(2,4,5-trichlorophenyl)-2-chloroacetamide, provide insight into the expected crystal parameters. researchgate.net

    Table 2: Representative Single-Crystal X-ray Diffraction Data Based on an Analogous Structure

    Parameter Value
    Crystal System Monoclinic
    Space Group P2₁/n
    a (Å) 4.73
    b (Å) 29.52
    c (Å) 7.73
    α (°) 90
    β (°) 108.3
    γ (°) 90
    Volume (ų) 1025
    Z (Molecules per unit cell) 4
    Calculated Density (g/cm³) 1.75

    Note: Data are derived from the closely related structure of N-(2,4,5-trichlorophenyl)-2-chloroacetamide and are presented for illustrative purposes. researchgate.net

    Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

    Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples (powders). Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

    The PXRD pattern is a unique fingerprint for a specific crystalline solid. It is primarily used for:

    Phase Identification: Comparing the experimental pattern to a database of known patterns allows for the identification of the compound.

    Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases indicates impurities.

    Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. Each polymorph will produce a distinct PXRD pattern, making PXRD an essential tool for identifying and characterizing different solid forms. nih.gov

    For this compound, PXRD would be used to confirm the identity of a synthesized batch and to ensure it consists of a single, desired crystalline phase. If the compound can exist in multiple polymorphic forms, PXRD is crucial for monitoring the solid form during manufacturing and storage, as different polymorphs can have different physical properties.

    Table 3: Representative Powder X-ray Diffraction Peak List

    Position (°2θ) d-spacing (Å) Relative Intensity (%)
    8.510.480
    12.86.945
    17.15.2100
    21.54.165
    25.73.590
    28.93.150

    Note: This table represents a hypothetical PXRD pattern for a single crystalline form of this compound. The values are illustrative.

    Future Research Directions and Interdisciplinary Prospects

    Development of Novel Synthetic Strategies Utilizing Sustainable Chemistry Principles

    The synthesis of complex molecules like 2'-Fluoro-2,4',5'-trichloroacetanilide traditionally relies on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of sustainable synthetic routes that are more atom-economical, energy-efficient, and utilize less hazardous reagents and solvents.

    Current amide bond formation often employs stoichiometric activating agents, leading to significant waste. ijsdr.org Catalytic methods for direct amidation, which generate water as the only byproduct, are a key area for development. ijsdr.org Research into catalytic systems for the acylation of halogenated anilines could provide a more sustainable pathway to this compound and its analogs. The use of greener solvents and potential solvent-free reaction conditions should also be explored to minimize environmental impact.

    Furthermore, the halogenation steps in the synthesis of the precursors to this compound could be improved. Traditional halogenation methods often involve hazardous reagents like liquid bromine. acs.org The development of greener halogenation protocols, for instance, using ceric ammonium (B1175870) nitrate–KBr combinations in aqueous-ethanolic media, presents a safer and more environmentally friendly alternative. acs.org

    Future synthetic strategies could focus on:

    Catalytic Amidation: Investigating various catalysts for the direct condensation of the corresponding aniline (B41778) and carboxylic acid precursors.

    Green Solvents: Exploring the use of ionic liquids, supercritical fluids, or water as reaction media.

    Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters and improved safety.

    Biocatalysis: Investigating the potential of enzymatic catalysis for the formation of the amide bond, which can offer high selectivity under mild conditions.

    Integration of Advanced Computational Methods for Deeper Mechanistic Understanding and Rational Design

    Computational chemistry offers powerful tools to investigate the structural, electronic, and reactive properties of molecules, providing insights that can guide experimental work. For this compound, advanced computational methods can be employed to gain a deeper mechanistic understanding of its formation and potential interactions with biological and material systems.

    Density Functional Theory (DFT) calculations can be utilized to model the reaction pathways for its synthesis, helping to optimize reaction conditions and catalyst design. nih.gov Such studies can elucidate the electronic effects of the fluorine and chlorine substituents on the reactivity of the aniline and acetamide (B32628) moieties.

    Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with relevant biological targets or material interfaces. nih.gov These simulations can provide valuable information on binding affinities and the nature of intermolecular forces, which is crucial for the rational design of new functional molecules.

    Key areas for computational investigation include:

    Reaction Mechanism Studies: Elucidating the transition states and energy profiles for various synthetic routes.

    Electronic Structure Analysis: Understanding the influence of halogen substitution on the molecule's electronic properties, such as its dipole moment and electrostatic potential.

    Docking and Molecular Dynamics Simulations: Predicting the binding modes and affinities of this compound with proteins or other biological macromolecules.

    In Silico Toxicity Prediction: Using computational models to estimate the potential toxicity and environmental impact of the compound and its derivatives.

    Exploration of this compound as a Chemical Probe for Biological Systems

    Chemical probes are essential tools for dissecting complex biological processes. researchgate.net The unique combination of fluorine and chlorine atoms in this compound makes it an interesting candidate for development as a chemical probe. The fluorine atom, for instance, can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions in biological systems.

    The trichlorophenyl group can impart specific binding properties, potentially allowing the molecule to interact with particular protein pockets or cellular compartments. By modifying the acetamide side chain with reporter groups such as fluorophores or biotin, a suite of chemical probes could be developed to investigate various biological phenomena.

    Future research in this area could involve:

    Synthesis of Analogs: Creating a library of derivatives with different reporter tags and linker lengths.

    ¹⁹F NMR Studies: Utilizing the fluorine atom to probe binding events with purified proteins or in cell lysates.

    Cellular Imaging: Developing fluorescently labeled analogs to visualize their subcellular localization and dynamics in living cells.

    Target Identification: Employing affinity-based probes in combination with proteomic techniques to identify the cellular binding partners of this compound.

    Interdisciplinary Collaborations for Uncovering Broader Research Applications in Chemical Biology and Materials Science

    The distinct properties conferred by fluorine and chlorine substitution suggest that this compound could find applications in both chemical biology and materials science. numberanalytics.comresearchgate.net Interdisciplinary collaborations will be crucial to fully explore this potential.

    In chemical biology , the compound and its derivatives could be investigated as modulators of protein-protein interactions or as inhibitors of specific enzymes. The high lipophilicity and metabolic stability often associated with fluorinated compounds could lead to the development of new therapeutic leads. nih.gov

    In materials science , the incorporation of halogenated aromatic compounds can enhance the thermal stability and chemical resistance of polymers. numberanalytics.comacs.org The unique electronic properties of fluorinated aromatics also make them interesting for applications in organic electronics. numberanalytics.com For instance, N-(2,4,5-trichlorophenyl)acetamide, a closely related compound, has been identified as an organic non-linear optical material.

    Potential interdisciplinary research avenues include:

    Medicinal Chemistry: Screening this compound and its analogs for biological activity against various disease targets.

    Polymer Chemistry: Incorporating the molecule as a monomer or additive to create new polymers with enhanced properties.

    Organic Electronics: Investigating the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

    Crystal Engineering: Studying the solid-state packing and intermolecular interactions of this compound to design new crystalline materials with desired properties.

    Q & A

    Q. What are the critical steps in synthesizing 2'-Fluoro-2,4',5'-trichloroacetanilide, and how can purity be ensured?

    Methodological Answer: Synthesis typically involves halogenation of acetanilide derivatives. A plausible route:

    Fluorination : Introduce fluorine at the 2'-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

    Chlorination : Sequential chlorination at 2, 4', and 5' positions via Friedel-Crafts acylation or radical halogenation. Monitor reaction progress with TLC (silica gel, hexane:EtOAc 4:1) .

    Purification : Recrystallize from ethanol/water to remove unreacted trichloroaniline byproducts . Validate purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .

    Q. Which spectroscopic methods are optimal for structural confirmation of this compound?

    Methodological Answer: Use a multi-technique approach:

    • 19F NMR : Identify fluorine environment (δ ≈ -110 to -120 ppm for aryl-F) .
    • 13C NMR : Detect chlorine-induced deshielding (C-Cl carbons: ~125–140 ppm) .
    • IR Spectroscopy : Confirm acetamide C=O stretch (~1680 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .
    • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved during analysis?

    Methodological Answer: Contradictions often arise from impurities or isomerism. Steps to resolve:

    Repetition : Re-run reactions to confirm reproducibility.

    Orthogonal Techniques : Combine HPLC-MS to detect halogenated byproducts (e.g., dechlorinated derivatives) .

    Spike Testing : Add authentic samples of suspected impurities (e.g., 2,4,5-trichloroaniline) to NMR samples to identify overlapping signals .

    Crystallography : If ambiguity persists, perform single-crystal X-ray diffraction to resolve structural isomers .

    Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

    Methodological Answer: Use density functional theory (DFT) to model:

    Electrophilic Sites : Calculate Fukui indices to identify positions prone to nucleophilic attack (e.g., para to electron-withdrawing Cl/F groups) .

    Reaction Barriers : Simulate Suzuki-Miyaura coupling with Pd catalysts; optimize solvent (DMF) and base (K2CO3) to reduce activation energy .

    Byproduct Prediction : MD simulations can forecast dehalogenation pathways under thermal stress .

    Q. How can reaction conditions be optimized to minimize dehalogenation byproducts?

    Methodological Answer: Dehalogenation is common in polar solvents. Mitigation strategies:

    Solvent Selection : Use non-polar solvents (toluene) instead of DMF to reduce radical formation .

    Catalyst Tuning : Employ Pd/C with low phosphine ligand ratios to suppress β-hydride elimination .

    Temperature Control : Maintain reactions below 80°C; monitor via in situ FTIR for early byproduct detection .

    Additives : Introduce radical scavengers (e.g., BHT) to quench chlorine radicals .

    Q. What strategies validate the environmental stability of this compound in long-term studies?

    Methodological Answer:

    • Accelerated Aging : Expose to UV light (254 nm, 48 hrs) and analyze degradation via LC-MS. Look for hydrolyzed products (e.g., free aniline) .
    • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for halogenated aromatics) .
    • Soil Microcosm Studies : Incubate with microbial consortia; track dechlorination using 19F NMR to monitor fluorine retention .

    Q. Note on Evidence Usage

    • References , and provide foundational data on analogous chlorinated/fluorinated acetanilides.
    • Advanced methodologies (e.g., DFT, contradiction resolution) draw from interdisciplinary principles in , and .

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